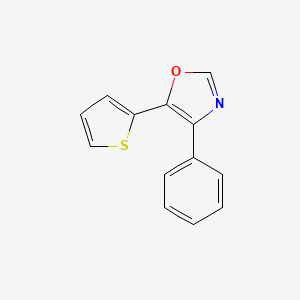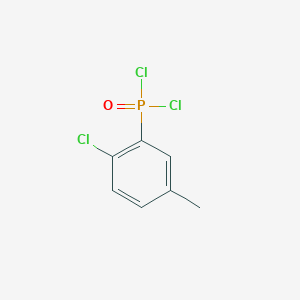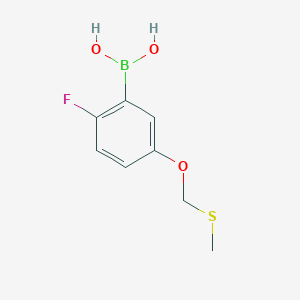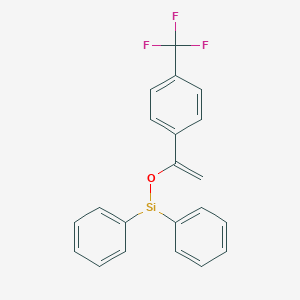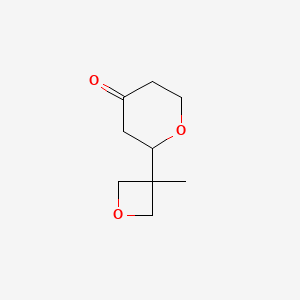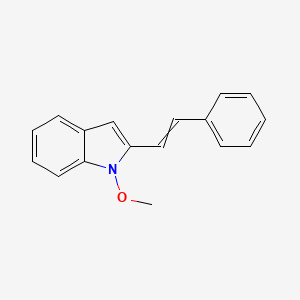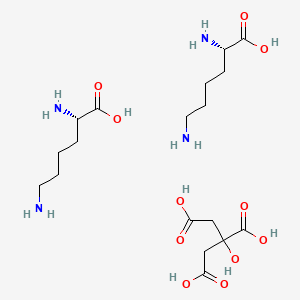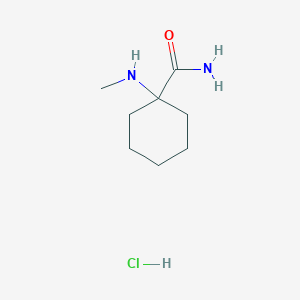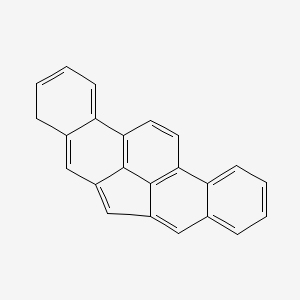
6H-Cyclopenta(ghi)picene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclopenta(ghi)picene is a polycyclic aromatic hydrocarbon with the molecular formula C23H14 It is characterized by its complex structure, which includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Cyclopenta(ghi)picene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the photochemical cyclization of dinaphthylethenes. This process involves the use of light to induce the formation of the cyclopenta ring, resulting in the desired picene structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6H-Cyclopenta(ghi)picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, commonly occurring at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated aromatic compounds.
Scientific Research Applications
6H-Cyclopenta(ghi)picene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6H-Cyclopenta(ghi)picene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Picene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer aromatic rings.
Pentacene: A compound with five linearly fused benzene rings, known for its use in organic electronics.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 6H-Cyclopenta(ghi)picene is unique due to its specific arrangement of aromatic rings and the presence of a cyclopenta ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
195-90-4 |
|---|---|
Molecular Formula |
C23H14 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene |
InChI |
InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2 |
InChI Key |
HFYMDJZHEWLBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


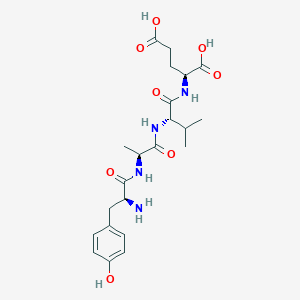
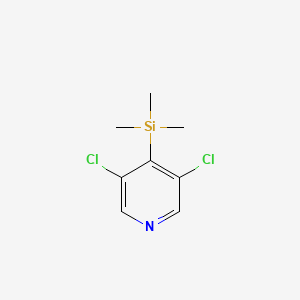
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
